

A Comparative Analysis of ADCT-701 Efficacy in Preclinical Models

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Compound of Interest

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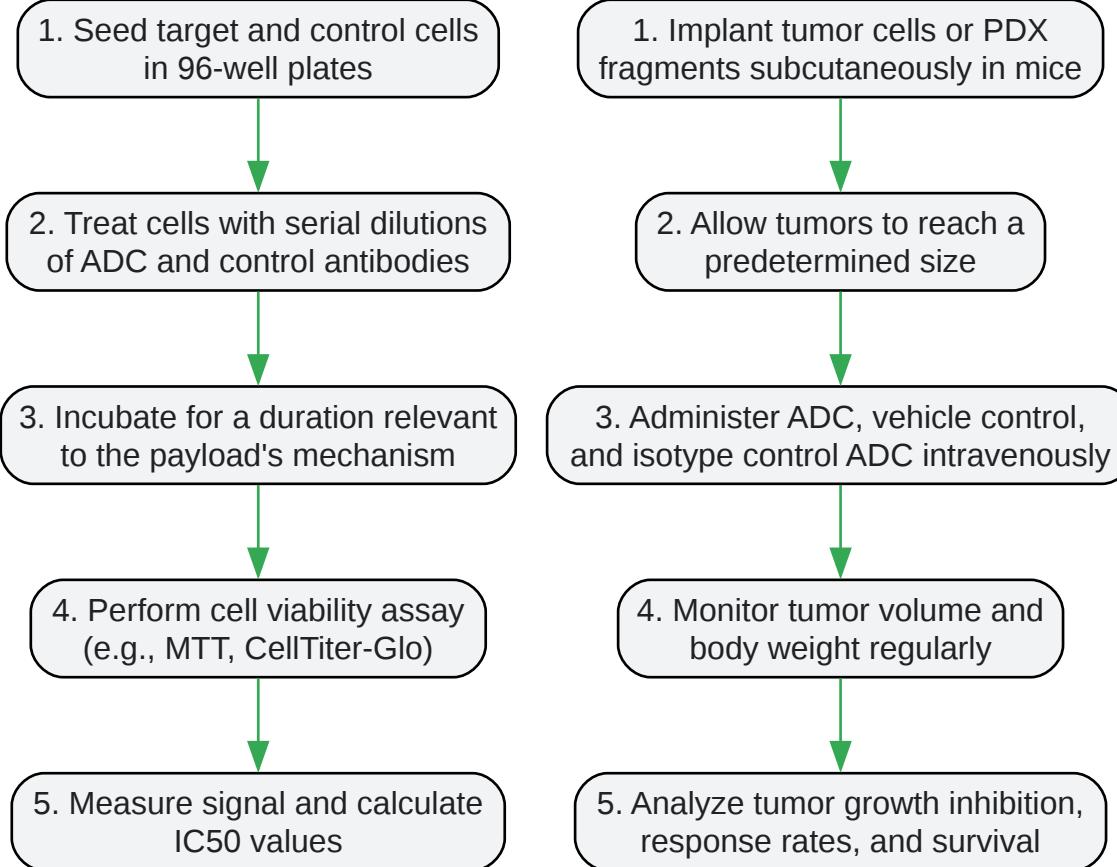
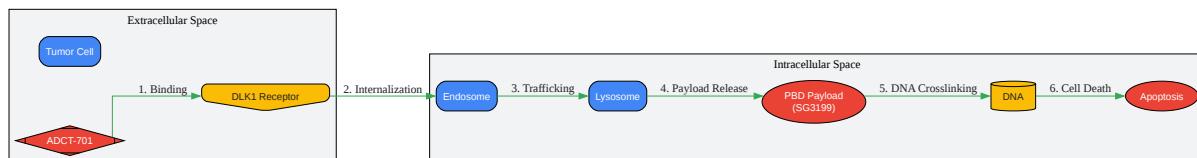
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical efficacy of ADCT-701, a novel antibody-drug conjugate (ADC) targeting Delta-like 1 homolog (DLK1), against other ADCs in development for similar cancer indications.

ADCT-701 is a promising antibody-drug conjugate poised to address significant unmet needs in a range of solid tumors. This guide provides a comprehensive comparison of its preclinical efficacy with that of other ADCs targeting similar cancer types, supported by available experimental data.

ADCT-701 at a Glance: Mechanism of Action

ADCT-701 is composed of a humanized monoclonal antibody targeting DLK1, a protein expressed on the surface of various tumor cells, including neuroblastoma, adrenocortical carcinoma (ACC), neuroendocrine neoplasms (NENs), hepatocellular carcinoma (HCC), and small cell lung cancer (SCLC).^{[1][2][3][4][5]} The antibody is linked to a potent pyrrolobenzodiazepine (PBD) dimer toxin, SG3199, via a cleavable linker.

The mechanism of action for ADCT-701 is designed for targeted tumor cell destruction.



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